molecular formula C11H17NO2 B2831378 3-Amino-3-(4-ethoxyphenyl)propan-1-ol CAS No. 683221-11-6

3-Amino-3-(4-ethoxyphenyl)propan-1-ol

Cat. No. B2831378
CAS RN: 683221-11-6
M. Wt: 195.262
InChI Key: IZBNPXYEYWHXKS-UHFFFAOYSA-N
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Description

3-Amino-3-(4-ethoxyphenyl)propan-1-ol, or 3-APEP, is a versatile organic compound with many potential applications in scientific research. It is a derivative of propanol and is composed of three amino groups, an ethoxy group, and a phenyl group. 3-APEP is a colorless, viscous liquid at room temperature and has a molecular weight of 216.33 g/mol. It is soluble in many organic solvents, such as methanol and ethanol, and is miscible with water. It has a low vapor pressure, making it suitable for use in a variety of laboratory experiments.

Scientific Research Applications

Catalysis and Synthesis

One notable application of 3-Amino-3-(4-ethoxyphenyl)propan-1-ol derivatives is in the enzymatic resolution of chiral 1,3-amino alcohols, which are valuable intermediates in the synthesis of pharmacologically active compounds like (S)-dapoxetine. The use of Candida antarctica lipase A (CAL-A) for the transesterification of these derivatives demonstrates the potential of biocatalysis in producing enantiomerically pure substances, thereby enhancing the efficiency of synthetic routes in medicinal chemistry (Torre, Gotor‐Fernández, & Gotor, 2006).

Pharmaceutical Research

3-Amino-3-(4-ethoxyphenyl)propan-1-ol and its derivatives also play a crucial role in the development of beta-adrenoceptor blocking agents. These compounds are synthesized to study their binding affinities, which are essential in understanding their cardioselective properties. Research in this area aims to optimize these agents for therapeutic use in cardiovascular diseases, demonstrating the compound's significance in drug development (Rzeszotarski et al., 1983).

Materials Science

In materials science, derivatives of 3-Amino-3-(4-ethoxyphenyl)propan-1-ol have been utilized in the synthesis of tertiary amines, showing promise as corrosion inhibitors for carbon steel. This application is particularly relevant in industries where material longevity and resistance to corrosive environments are critical. The electrochemical performance of these compounds suggests their potential as effective anodic inhibitors, contributing to the development of more durable and corrosion-resistant materials (Gao, Liang, & Wang, 2007).

properties

IUPAC Name

3-amino-3-(4-ethoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBNPXYEYWHXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-ethoxyphenyl)propan-1-ol

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